molecular formula C4H4ClF5 B1451498 4-Chloro-1,1,1,3,3-pentafluorobutane CAS No. 70566-48-2

4-Chloro-1,1,1,3,3-pentafluorobutane

Cat. No. B1451498
CAS RN: 70566-48-2
M. Wt: 182.52 g/mol
InChI Key: FXVNTXMAEDEPNT-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1,3,3-pentafluorobutane is a chemical compound with the molecular formula C4H4ClF5 . It is used as a foam blowing agent in the production of closed-cell rigid insulating foams. It is also used as a degreasing solvent in semi-closed and closed degreasing systems. Additionally, it finds use as a heat exchange fluid in closed heat transfer systems .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1,1,1,3,3-pentafluorobutane is represented by the InChI code 1S/C4H4ClF5/c5-2-3 (6,7)1-4 (8,9)10/h1-2H2 . This indicates that the molecule consists of a butane backbone with a chlorine atom attached to the second carbon and five fluorine atoms attached to the first, third, and fourth carbons .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-1,1,1,3,3-pentafluorobutane is 182.52 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the available resources .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro-1,1,1,3,3-pentafluorobutane: is utilized in the synthesis of heterocyclic compounds like 1H-Pyrazolo[3,4-b]pyridines . These compounds are significant due to their structural similarity to purine bases, which are fundamental components of DNA and RNA. They have diverse biomedical applications, including potential use in pharmaceuticals .

Foam Blowing Agent

This chemical serves as a foam blowing agent in the production of closed-cell rigid insulating foams. These foams are essential in various industries for insulation purposes, contributing to energy efficiency and structural integrity .

Degreasing Solvent

In industrial settings, 4-Chloro-1,1,1,3,3-pentafluorobutane is employed as a degreasing solvent. It’s used in semi-closed and closed degreasing systems to clean metal parts, ensuring that they are free of contaminants before further processing or assembly .

Heat Exchange Fluid

Due to its chemical stability and thermal properties, it finds application as a heat exchange fluid in closed heat transfer systems. This application is crucial in maintaining optimal temperatures in processes that require precise thermal management .

Solvent for Organic Synthesis

The compound’s miscibility with most organic solvents and its solubility in water make it a versatile solvent for organic synthesis. It can be used to dissolve reactants, catalysts, or intermediates in chemical reactions .

Refrigeration

4-Chloro-1,1,1,3,3-pentafluorobutane: can be used in refrigeration systems as a refrigerant. Its properties allow for efficient heat absorption and release, which is essential in cooling systems .

properties

IUPAC Name

4-chloro-1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClF5/c5-2-3(6,7)1-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNTXMAEDEPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663083
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,1,1,3,3-pentafluorobutane

CAS RN

70566-48-2
Record name 4-Chloro-1,1,1,3,3-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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